molecular formula C19H32BNO2 B12639851 2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12639851
M. Wt: 317.3 g/mol
InChI Key: YXMIJQKROKOULP-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with two tert-butyl groups and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,6-di-tert-butylpyridine with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and various substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .

Scientific Research Applications

2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its ability to form stable carbon-boron bonds. This property is exploited in various coupling reactions, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being performed .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H32BNO2

Molecular Weight

317.3 g/mol

IUPAC Name

2,6-ditert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C19H32BNO2/c1-16(2,3)14-11-13(12-15(21-14)17(4,5)6)20-22-18(7,8)19(9,10)23-20/h11-12H,1-10H3

InChI Key

YXMIJQKROKOULP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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